N-butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide

Neurodegeneration Alzheimer's disease Cholinesterase inhibitor

This N-butyl thiazole-acetamide is a validated, selective butyrylcholinesterase (BChE) inhibitor (Ki=740 nM). CRITICAL: The N-(sec-butyl) isomer acts as an off-target 5-HT4 ligand. Procure solely by CAS# 954038-05-2 to secure the linear 'BChE-active' scaffold and avoid divergent GPCR activity. Its cLogP (4.8) offers superior BBB penetration over the polar acetamide (cLogP 2.5), ready for immediate in vivo Rodent PK screening.

Molecular Formula C16H19ClN2OS2
Molecular Weight 354.91
CAS No. 954038-05-2
Cat. No. B2814485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide
CAS954038-05-2
Molecular FormulaC16H19ClN2OS2
Molecular Weight354.91
Structural Identifiers
SMILESCCCCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H19ClN2OS2/c1-2-3-8-18-15(20)9-14-11-22-16(19-14)21-10-12-4-6-13(17)7-5-12/h4-7,11H,2-3,8-10H2,1H3,(H,18,20)
InChIKeyMECGBALBDMSBIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide (CAS 954038-05-2): Chemical Identity and Research Classification


N-butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic small molecule belonging to the thiazole-acetamide class, characterized by a 2-(4-chlorobenzyl)thio substituent on the thiazole core and an N-butyl acetamide side chain (C16H19ClN2OS2, MW 354.9 g/mol) . It is primarily utilized as a specialized chemical probe and building block in early-stage medicinal chemistry, with its biological annotation in authoritative databases like ChEMBL (ID: CHEMBL3957684) and BindingDB confirming its interaction with clinically relevant enzyme targets [1].

Procurement Risk: Why In-Class Thiazole-Acetamides Cannot Substitute for N-Butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide


Generic substitution within the 2-(4-chlorobenzylthio)thiazole-4-yl acetamide series is unreliable due to extreme sensitivity of biological activity to minor N-alkyl variations. For instance, the N-(sec-butyl) analog (CAS 953962-45-3) demonstrates a divergent pharmacological profile, annotated as a 5-HT4 receptor ligand, whereas the target compound is characterized as a cholinesterase inhibitor [1]. This 'target switch' from a neurotransmitter enzyme to a G-protein coupled receptor upon branching the butyl chain confirms that even isomeric changes create functionally distinct chemical entities. Consequently, procurement specifications based solely on the shared thiazole-acetamide scaffold will lead to the selection of a compound with a different target engagement profile, invalidating experimental data [2].

Head-to-Head Evidence Guide: Quantifying the Differentiation of N-Butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide


Butyrylcholinesterase (BChE) Inhibitory Potency Advantage over Acetylcholinesterase (AChE)

The target compound exhibits preferential binding to BChE over AChE, a critical feature for advanced Alzheimer's disease research where BChE activity is upregulated. In a competitive inhibition assay, the Ki for equine serum BChE was found to be 740 nM, which is 6-fold more potent than its Ki of 4450 nM for Electrophorus electricus AChE under the same competitive conditions [1]. This contrasts with the general class of thiazole acetamides developed for AD, which often show non-selective inhibition or a reversal of this ratio; for example, the lead compound in the Sun et al. (2016) series, 6d, showed an AChE-favoring selectivity index (SI) of 2.94 against BuChE, based on IC50 values [2].

Neurodegeneration Alzheimer's disease Cholinesterase inhibitor

Sub-Micromolar Affinity for BChE Confirms Validated Target Engagement

The compound demonstrates a verified competitive Ki of 740 nM for BChE, placing it in a validated range for target engagement [1]. This is in stark contrast to its non-competitive BChE Ki of 12,200 nM, confirming that the primary mode of action is competitive inhibition at the enzyme's active site. Furthermore, its activity against AChE is marginal under non-competitive conditions (Ki > 30,000 nM), underscoring a clean mechanism-based window between the two enzymes [2]. As a direct comparator, the N-(sec-butyl) analog has no reported cholinesterase activity, but instead shows a Ki of 122 nM against the 5-HT4R GPCR [3], highlighting a complete divergence in pharmacodynamic profile.

Target validation Enzyme inhibition Binding affinity

Enhanced Calculated Lipophilicity Targets CNS Drug-Like Space

The calculated partition coefficient (cLogP) for N-butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is estimated to be 4.8 (via ChemAxon predictive model). This positions it favorably within the optimal CNS drug-like space (cLogP 3-5) for passive blood-brain barrier penetration [1]. In contrast, the unsubstituted acetamide parent compound, 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide, is significantly more polar (cLogP ~2.5), which would limit its CNS permeability and render it less suitable for in vivo neurological disease models [2]. The introduction of the N-butyl chain on the target compound thus provides a key drug-likeness advantage.

Physicochemical properties Lipophilicity CNS drug design

Evidence-Backed Application Scenarios for N-Butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide (CAS 954038-05-2)


Chemical Probe for Studying BChE-Dominant Cholinergic Dysfunction in Advanced Alzheimer's Disease Models

The compound's 6-fold selectivity for BChE over AChE (Ki: 740 nM vs. 4,450 nM [1]) makes it a valuable research tool for investigating pathological states where BChE becomes the primary acetylcholine-hydrolyzing enzyme, such as in severe Alzheimer's disease. It can be used in ex vivo brain tissue assays or cell-based models to dissect the specific contribution of BChE to disease pathology, without confounding AChE inhibition at its active concentration.

Head-to-Head Specificity Profiling to Map the 'N-Alkyl Switch' Pharmacology in Thiazole-Acetamides

By co-procuring this compound alongside its N-(sec-butyl) isomer (5-HT4R ligand, Ki=122 nM [2]), research teams can control for off-target GPCR effects in their cholinesterase assays. This pairing is essential to validate target engagement models, as it confirms that observed cholinergic effects are due to the linear N-butyl substitution and not a general property of the 4-chlorobenzylthio-thiazole scaffold.

Lead Compound for CNS Drug Discovery with a Prioritized ADME Profile

With a calculated cLogP of ~4.8 [3], this N-butyl derivative is a superior starting point for a CNS drug discovery campaign over the polar parent acetamide (cLogP ~2.5). Its lipophilic nature predicts better blood-brain barrier penetration, making it a more suitable candidate for immediate in vivo pharmacokinetic screening in rodent models, thus shortening the hit-to-lead timeline.

Quote Request

Request a Quote for N-butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.